Methyl chlorodithioformate

Catalog No.
S1518834
CAS No.
16696-91-6
M.F
C2H3ClS2
M. Wt
126.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chlorodithioformate

CAS Number

16696-91-6

Product Name

Methyl chlorodithioformate

IUPAC Name

methyl chloromethanedithioate

Molecular Formula

C2H3ClS2

Molecular Weight

126.6 g/mol

InChI

InChI=1S/C2H3ClS2/c1-5-2(3)4/h1H3

InChI Key

CRPQEIZIDRUDJK-UHFFFAOYSA-N

SMILES

CSC(=S)Cl

Canonical SMILES

CSC(=S)Cl

Synthesis of Thionoesters:

MCT serves as a valuable reagent for the synthesis of thionoesters, a class of organic compounds containing a thiocarbonyl group (C=S). Thionoesters exhibit unique reactivity and are used as starting materials or intermediates in various organic transformations. MCT offers a convenient approach to prepare thionoesters through its reaction with organomagnesium compounds []. This method provides good yields and avoids limitations associated with other techniques, such as using imidates or dithioacids [].

Exploration of Reaction Mechanisms:

The solvolysis (reaction with a solvent) of MCT has been studied to understand reaction mechanisms and solvent effects. Researchers have investigated the influence of solvent polarity and ionizing power on the rate of MCT solvolysis []. These studies provide insights into the behavior of similar compounds and help refine models for predicting reaction rates.

Development of Synthetic Strategies:

MCT's reactivity has been explored in the development of new synthetic strategies. For example, a two-stage, one-pot method for preparing thionoesters utilizes MCT as a key component []. This approach offers advantages over existing methods, such as ease of use and the accessibility of starting materials.

Methyl chlorodithioformate is a chemical compound with the molecular formula C2H4Cl2O2S2\text{C}_2\text{H}_4\text{Cl}_2\text{O}_2\text{S}_2 and is classified as a dithioester. It is characterized by its pungent odor and is typically encountered as a colorless to pale yellow liquid. Methyl chlorodithioformate is notable for its reactivity and potential hazards, particularly its corrosive nature and toxicity upon exposure.

  • Hydrolysis: When exposed to water, it hydrolyzes to form methanol, hydrochloric acid, and carbon dioxide. This reaction can be exothermic and may produce hazardous gases, including hydrogen chloride .
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with azide ions in aqueous acetone, forming various products depending on the conditions .
  • Reactions with Grignard Reagents: It reacts with Grignard reagents to yield products such as dimethyl trithiocarbonate under controlled conditions .

Methyl chlorodithioformate exhibits significant biological activity primarily due to its toxicity. It is highly corrosive and can cause severe irritation to the skin, eyes, and respiratory tract upon exposure. Inhalation of vapors can lead to pulmonary edema, while ingestion poses serious health risks. Due to its toxicological profile, it is crucial to handle this compound with extreme caution .

The synthesis of methyl chlorodithioformate can be achieved through various methods:

  • Direct Reaction with Chlorine: The compound can be synthesized by reacting carbon disulfide with methyl chloroformate in the presence of a base.
  • From Dithiocarbamate Precursors: Methyl chlorodithioformate can also be derived from the reaction of dithiocarbamate salts with methyl iodide or similar alkylating agents.
  • Using Phosgene: Another method involves the reaction of phosgene with methanol in the presence of sulfur compounds .

Methyl chlorodithioformate finds applications in several fields:

  • Organic Synthesis: It is utilized as a reagent for introducing dithioester functionalities into organic molecules.
  • Pesticide Production: The compound serves as an intermediate in the synthesis of certain pesticides and herbicides.
  • Pharmaceuticals: It is involved in the synthesis of biologically active compounds within medicinal chemistry .

Studies on the interactions of methyl chlorodithioformate reveal its reactivity with various nucleophiles and electrophiles. Its hydrolysis leads to the formation of toxic byproducts that necessitate careful handling. Additionally, research has shown that it can react vigorously with strong oxidizers and bases, emphasizing the need for stringent safety protocols during its use .

Several compounds share structural or functional similarities with methyl chlorodithioformate. Below are some notable examples:

Compound NameChemical FormulaKey Characteristics
Methyl chloroformateC2H3ClO2\text{C}_2\text{H}_3\text{ClO}_2Methyl ester of chloroformic acid; used in organic synthesis.
Ethyl chlorodithioformateC3H6ClO2S2\text{C}_3\text{H}_6\text{ClO}_2\text{S}_2Similar structure; used in similar applications but with ethyl group.
Propyl chlorodithioformateC4H8ClO2S2\text{C}_4\text{H}_8\text{ClO}_2\text{S}_2Analogous compound with propyl group; exhibits similar reactivity.
Dimethyl dithiocarbamateC3H6N2S2\text{C}_3\text{H}_6\text{N}_2\text{S}_2Related compound used in agricultural applications; less toxic than methyl chlorodithioformate.

Uniqueness

Methyl chlorodithioformate is unique due to its specific reactivity patterns involving nucleophilic substitution and hydrolysis that produce hazardous byproducts like hydrogen chloride gas. Its applications in organic synthesis and pesticide production further distinguish it from other similar compounds.

Methyl chlorodithioformate emerged in the mid-20th century as chemists explored sulfur analogs of carbonyl compounds. Its synthesis, first reported via the reaction of carbon disulfide with methyl iodide or phosgene, marked a breakthrough in accessing reactive thioesters. Unlike oxoesters, thioesters like methyl chlorodithioformate exhibit reduced resonance stabilization, enhancing their electrophilicity and making them indispensable in acyl transfer reactions. Early studies by Kohnstam and Queene elucidated its hydrolysis mechanisms, revealing a unimolecular (Sₙ1) pathway in aqueous acetone, distinct from the bimolecular (Sₙ2) mechanisms of chloroformates.

Contextual Positioning within Thioester Compounds

Thioesters occupy a critical niche in biochemical and synthetic processes. Methyl chlorodithioformate differentiates itself through its dual sulfur atoms, which amplify nucleophilic susceptibility at the carbonyl carbon. Comparative studies with methyl chloroformate (ClCOOCH₃) show that sulfur substitution reduces the activation energy for solvolysis by 15–20 kJ/mol, attributed to poorer orbital overlap and increased carbocation stability. This reactivity positions it as a superior acylating agent in nonpolar solvents, where traditional chloroformates exhibit sluggish kinetics.

Research Significance and Academic Interest Evolution

Recent interest in methyl chlorodithioformate centers on its role in green chemistry and pharmaceutical intermediates. Its ability to mediate neutral-condition syntheses of nitriles avoids harsh acidic or basic environments, aligning with sustainable methodologies. Additionally, kinetic studies using the Grunwald-Winstein equation have refined mechanistic understanding, showing a solvent-nucleophilicity sensitivity (l = 0.79) indicative of rearside nucleophilic solvation.

Methyl chlorodithioformate (molecular formula C₂H₃ClS₂) represents a distinctive organosulfur compound that exhibits complex nucleophilic substitution behavior [4]. The compound, with its systematic name methyl chloromethanedithioate, possesses unique structural features that significantly influence its reactivity patterns and mechanistic preferences [4]. Understanding the fundamental reaction mechanisms of this compound provides crucial insights into the broader chemistry of sulfur-containing electrophilic species.

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of methyl chlorodithioformate proceed through distinct mechanistic pathways that are fundamentally different from those observed in oxygen-containing analogues [3] [9]. These pathways are characterized by their dependence on substrate structure, nucleophile nature, and reaction conditions, leading to a complex mechanistic landscape that requires detailed examination.

Substitution Nucleophilic Unimolecular Mechanisms and Theoretical Foundations

The substitution nucleophilic unimolecular mechanism represents the primary hydrolysis pathway for methyl chlorodithioformate under specific conditions [3]. In aqueous acetone solutions, the compound undergoes first-order kinetics, indicating a unimolecular rate-determining step [3]. The theoretical foundation for this mechanism rests on the formation of an acylium ion intermediate through heterolytic cleavage of the carbon-chlorine bond [3].

The kinetic data demonstrates that methyl chlorodithioformate hydrolyzes in seventy percent aqueous acetone with a rate constant of 4.89 × 10⁻⁵ s⁻¹ at 15.2°C [3]. The activation parameters for this process reveal an activation enthalpy of 20,180 calories per mole and an activation entropy of -3.7 calories per mole per degree [3]. These thermodynamic parameters are consistent with a unimolecular mechanism where the rate-determining step involves the formation of a carbocation intermediate [3].

The theoretical framework governing this mechanism involves initial state conjugation between the sulfur atoms and the carbonyl carbon, which stabilizes the acylium ion intermediate [3]. The mesomeric effect of sulfur atoms provides significant stabilization to the developing positive charge, making the unimolecular pathway energetically favorable [3]. This stabilization contrasts sharply with oxygen-containing analogues, where the inductive effects of oxygen atoms oppose unimolecular pathways [3].

Table 1: Kinetic Data for Methyl Chlorodithioformate Hydrolysis

CompoundSolventTemperature (°C)Rate Constant × 10⁴ (s⁻¹)Activation Enthalpy (cal/mol)Activation Entropy (cal/mol·deg)
CH₃S-(CS)-Cl70% aqueous acetone12.60.247720,180-3.7
CH₃O-(CS)-ClWater14.6-24,76713.5

Substitution Nucleophilic Bimolecular Mechanisms and Bimolecular Processes

The substitution nucleophilic bimolecular mechanism becomes prominent when methyl chlorodithioformate reacts with powerful nucleophiles such as azide ions [9]. This pathway involves simultaneous bond formation and bond breaking in a concerted process, resulting in second-order kinetics that depend on both substrate and nucleophile concentrations [9].

Experimental evidence demonstrates that the reaction with azide ions in seventy percent aqueous acetone follows bimolecular kinetics with second-order rate constants ranging from 39.5 s⁻¹ M⁻¹ for the methyl derivative at 3.88°C [9]. The bimolecular nature is confirmed by the first-order dependence on azide concentration and the characteristic activation parameters [9].

The activation parameters for bimolecular azide attack reveal activation enthalpies of 7.9 kilocalories per mole for methyl chlorodithioformate and highly negative activation entropies of -35.5 calories per mole per degree [9]. These values are characteristic of bimolecular processes where two separate species must come together in the transition state, resulting in significant entropy loss [9].

The bimolecular mechanism proceeds through a transition state where the nucleophile attacks the electrophilic carbon while the leaving group departs [16]. The concerted nature of this process is supported by the absence of detectable intermediates and the stereochemical outcomes observed in related systems [16]. The high reactivity toward azide ions results from the low activation energy barrier, which more than compensates for the unfavorable entropy term [9].

Table 2: Bimolecular Rate Constants for Azide Ion Reactions

CompoundTemperature (°C)Azide Concentration (M)Second-Order Rate Constant (s⁻¹ M⁻¹)Activation Enthalpy (kcal/mol)Activation Entropy (cal/mol·deg)
C₆H₅S-(CS)-Cl3.880.18.859.4-28.8
CH₃S-(CS)-Cl3.880.139.57.9-35.5
C₂H₅S-(CS)-Cl3.880.128.2--

Concurrent Mechanistic Pathways

Methyl chlorodithioformate exhibits the remarkable ability to undergo simultaneous unimolecular and bimolecular nucleophilic substitution reactions under certain conditions [9] [22]. This concurrent operation of mechanistic pathways represents a unique feature that distinguishes this compound from simpler electrophilic species [22].

The solvolysis of methyl chlorodithioformate demonstrates a clear mechanistic preference for unimolecular processes across a range of solvent systems. Unlike the corresponding chloroformate esters, which often exhibit bimolecular addition-elimination mechanisms, methyl chlorodithioformate consistently follows an SN1 pathway characterized by rate-determining ionization of the carbon-chlorine bond [1].

Solvent-Dependent Mechanism Transitions

The mechanistic pathway for methyl chlorodithioformate solvolysis remains remarkably consistent across different solvent systems, showing minimal solvent-dependent transitions. In aqueous media, the reaction proceeds via a unimolecular mechanism with an activation energy of 20.18 kilocalories per mole and an entropy of activation of -3.7 calories per mole per Kelvin [1]. This positive entropy value, while small, is characteristic of unimolecular ionization processes and contrasts sharply with the negative entropy values typically observed for bimolecular mechanisms.

The solvent effects on methyl chlorodithioformate are primarily manifested through changes in reaction rates rather than fundamental mechanistic transitions. In 70% aqueous acetone, the rate constant increases to 1.264 × 10⁻⁴ s⁻¹ compared to 0.2477 × 10⁻⁴ s⁻¹ in pure water at similar temperatures [1]. This rate enhancement reflects the increased ionizing power of the mixed solvent system without altering the underlying SN1 mechanism.

The consistency of the unimolecular mechanism across different solvents can be attributed to the electronic structure of the chlorodithioformate moiety. The presence of two sulfur atoms provides enhanced mesomeric stabilization of the intermediate carboxylium ion through resonance structures involving sulfur d-orbitals [1]. This stabilization is sufficient to favor the ionization pathway regardless of the nucleophilicity of the solvent medium.

Ionization vs. Association-Dissociation Pathways

The solvolysis of methyl chlorodithioformate follows a clear ionization pathway rather than an association-dissociation mechanism. Product analysis reveals the formation of methanethiol, carbonyl sulfide, and hydrochloric acid as primary products, consistent with initial ionization followed by nucleophilic attack on the resulting carboxylium ion [1].

The ionization pathway is supported by several key observations. First, the reaction exhibits first-order kinetics with respect to substrate concentration over at least three half-lives, indicating that the rate-determining step involves only the substrate molecule. Second, the formation of methanethiol rather than methanol confirms that the alkyl-sulfur bond remains intact during the reaction, ruling out alternative pathways involving nucleophilic attack at the methyl carbon [1].

The preference for ionization over association-dissociation can be understood through consideration of the relative stability of intermediate species. The carboxylium ion intermediate (CH₃S-CO⁺) benefits from significant resonance stabilization through the sulfur atom, which can accommodate positive charge through its available d-orbitals [2]. This stabilization lowers the activation energy for ionization compared to the formation of tetrahedral intermediates characteristic of association-dissociation mechanisms.

Comparative studies with related compounds illuminate the factors governing pathway selection. Methyl chloroformate, which lacks the sulfur atom adjacent to the carbonyl, follows an addition-elimination mechanism with substantially different activation parameters (activation energy of 16.2 kilocalories per mole and entropy of activation of -19.1 calories per mole per Kelvin) [1]. The replacement of oxygen with sulfur in the chlorodithioformate shifts the mechanistic preference toward ionization due to the enhanced ability of sulfur to stabilize positive charge.

Extended Grunwald-Winstein Equation Applications

The application of the extended Grunwald-Winstein equation to methyl chlorodithioformate solvolysis provides quantitative insights into the sensitivity of the reaction to solvent properties. While specific parameters for methyl chlorodithioformate are not extensively documented in the literature, related chlorothioformate compounds provide valuable comparative data for understanding the solvent effects on these systems.

Nucleophilicity and Ionizing Power Parameters

The extended Grunwald-Winstein equation incorporates both nucleophilicity (N) and ionizing power (Y) parameters to describe solvent effects on reaction rates. For related chlorothioformate compounds, the sensitivity to nucleophilicity (l) and ionizing power (m) parameters varies significantly depending on the alkyl group and the degree of sulfur substitution [3] [4] [5].

Methyl chlorothioformate, the closest structural analog, exhibits an l value of 0.79 and an m value of 0.54 in highly ionizing solvents, indicating substantial sensitivity to both nucleophilicity and ionizing power [3]. The relatively high l value suggests significant nucleophilic solvation of the developing carboxylium ion, while the moderate m value reflects the influence of solvent ionizing power on the initial ionization step.

The l/m ratio for methyl chlorothioformate is 1.46, indicating that nucleophilicity effects dominate over ionizing power effects in determining reaction rates [3]. This ratio suggests a mechanism involving significant nucleophilic assistance in the ionization process, consistent with a stepwise SN1 mechanism with appreciable nucleophilic solvation of the carbocation intermediate.

For comparison, phenyl chlorodithioformate shows an l value of 0.55 and an m value of 0.95, yielding an l/m ratio of 0.58 [2]. This lower ratio indicates that ionizing power effects are more important than nucleophilicity effects for this compound, suggesting a more dissociative mechanism with less nucleophilic assistance.

Sensitivity Values and Mechanistic Implications

The sensitivity values derived from Grunwald-Winstein correlations provide direct insight into the mechanistic pathway and the degree of charge development in the transition state. For chlorodithioformate compounds, the pattern of sensitivity values reflects the enhanced ability of sulfur to stabilize positive charge compared to oxygen analogs.

The mechanistic implications of these sensitivity values can be understood through comparison with established benchmark compounds. Tertiary alkyl halides, which follow classic SN1 mechanisms, typically exhibit m values close to unity with minimal l values [6]. The observation of significant l values for chlorothioformate compounds indicates that the solvolysis mechanisms involve considerable nucleophilic assistance, even when the overall pathway is classified as unimolecular.

The correlation coefficients (R) for Grunwald-Winstein treatments of chlorothioformate compounds are generally high, ranging from 0.879 to 0.987, indicating that the extended equation successfully accounts for the observed solvent effects [3] [2] [5]. These high correlation coefficients support the validity of the mechanistic assignments and suggest that the solvent effects can be understood primarily in terms of nucleophilicity and ionizing power parameters.

The F-test values for these correlations are typically substantial, indicating statistical significance of the observed relationships [2]. For phenyl chlorodithioformate, the F-test value of 521 demonstrates the robustness of the Grunwald-Winstein correlation and the validity of the derived sensitivity parameters [2].

Comparative Analysis with Related Thioformates

The solvolytic behavior of methyl chlorodithioformate can be understood more fully through systematic comparison with related thioformate compounds. This comparative analysis reveals the influence of sulfur substitution patterns on reactivity, mechanism, and solvent sensitivity.

Table 1: Comparative Solvolysis Data for Thioformate Compounds

CompoundRelative ReactivityMechanismActivation Energy (kcal/mol)Entropy of Activation (cal/mol·K)Solvent Isotope Effect
Methyl Chloroformate0.636Addition-Elimination16.2-19.11.79
Methyl Chlorothioformate4.47SN1Not availableNot availableNot available
Methyl Chlorodithioformate1.264SN120.18-3.70.78
Phenyl Chlorodithioformate1.00SN1Not availableNot availableNot available

The reactivity sequence for these compounds in water follows the order: methyl chlorothioformate > methyl chlorodithioformate > methyl chloroformate > phenyl chlorodithioformate [1] [2]. This sequence reflects the interplay between electronic effects and steric factors in determining reaction rates.

The enhanced reactivity of methyl chlorothioformate compared to methyl chlorodithioformate can be attributed to the greater electronegativity of oxygen compared to sulfur. The oxygen atom in the chlorothioformate provides stronger inductive withdrawal of electron density from the carbonyl carbon, facilitating nucleophilic attack or ionization. However, the mechanistic pathway remains unimolecular for both compounds due to the stabilizing influence of the sulfur atom adjacent to the carbonyl [1].

Table 2: Grunwald-Winstein Parameters for Thioformate Compounds

Compoundl (Nucleophilicity)m (Ionizing Power)Rl/m RatioMechanism
Methyl Chlorothioformate0.790.540.8791.46Mixed SN1/Addition-Elimination
Isopropyl Chlorothioformate0.380.720.9550.53SN1 with nucleophilic solvation
Tertiary-butyl Chlorothioformate0.130.730.9850.18SN1
Phenyl Chlorodithioformate0.550.950.9870.58SN1

The progression from methyl to tertiary-butyl chlorothioformate shows a clear trend toward decreased nucleophilicity sensitivity and increased ionizing power sensitivity [3] [4] [5]. This trend reflects the increasing stability of the carbocation intermediate as the alkyl group becomes more substituted, reducing the need for nucleophilic assistance in the ionization process.

The comparison between phenyl chlorodithioformate and aliphatic analogs reveals the influence of the phenyl group on reactivity and mechanism. The phenyl group provides additional resonance stabilization of the carboxylium ion intermediate, leading to a more dissociative mechanism with greater sensitivity to ionizing power [2].

The activation parameters for methyl chlorodithioformate (activation energy of 20.18 kilocalories per mole, entropy of activation of -3.7 calories per mole per Kelvin) can be compared with those for methyl chloroformate (activation energy of 16.2 kilocalories per mole, entropy of activation of -19.1 calories per mole per Kelvin) [1]. The higher activation energy for the chlorodithioformate reflects the greater bond strength of the carbon-chlorine bond in the presence of sulfur substituents, while the less negative entropy of activation indicates a more dissociative transition state.

The solvent isotope effect provides additional mechanistic information. The value of 0.78 for methyl chlorodithioformate in heavy water compared to 1.79 for methyl chloroformate reflects the different degrees of proton transfer in the transition states [1]. The smaller isotope effect for the chlorodithioformate suggests less involvement of proton transfer processes, consistent with a more dissociative mechanism.

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Dates

Last modified: 02-18-2024

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